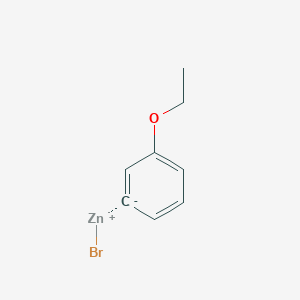
3-EthoxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-EthoxyphenylZinc bromide is an organozinc compound with the molecular formula C8H9BrOZn. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds, making them valuable intermediates in the preparation of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
3-EthoxyphenylZinc bromide can be synthesized through the reaction of 3-ethoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 3-ethoxyphenyl bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This includes using larger reaction vessels, ensuring proper mixing and temperature control, and employing purification techniques such as distillation or recrystallization to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
3-EthoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides or other electrophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves the use of carbonyl compounds and may require a catalyst or base to facilitate the reaction.
Substitution Reactions: Often carried out in the presence of a suitable solvent and may require heating or the use of a catalyst.
Coupling Reactions: Generally performed using palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Resulting from substitution reactions.
Biaryl Compounds: Produced through coupling reactions.
科学的研究の応用
3-EthoxyphenylZinc bromide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the preparation of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of new materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
作用機序
The mechanism of action of 3-EthoxyphenylZinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound is electron-deficient, making the carbon-zinc bond highly polarized. This polarization allows the carbon atom to act as a nucleophile, attacking electrophilic centers in other molecules. The resulting reactions lead to the formation of new carbon-carbon bonds, which are essential in organic synthesis .
類似化合物との比較
Similar Compounds
PhenylZinc Bromide: Lacks the ethoxy group, making it less reactive in certain reactions.
3-MethoxyphenylZinc Bromide: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and selectivity.
4-EthoxyphenylZinc Bromide: The ethoxy group is positioned differently, affecting the compound’s steric and electronic properties .
Uniqueness
3-EthoxyphenylZinc bromide is unique due to the presence of the ethoxy group at the meta position on the phenyl ring. This positioning can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
特性
分子式 |
C8H9BrOZn |
|---|---|
分子量 |
266.4 g/mol |
IUPAC名 |
bromozinc(1+);ethoxybenzene |
InChI |
InChI=1S/C8H9O.BrH.Zn/c1-2-9-8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
ZXTRESZVGVEWAH-UHFFFAOYSA-M |
正規SMILES |
CCOC1=CC=C[C-]=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


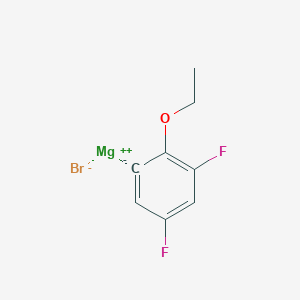
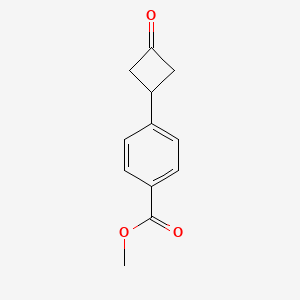
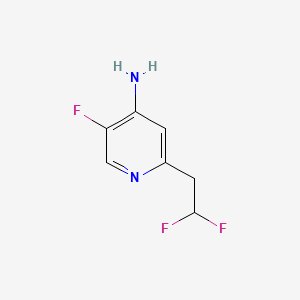
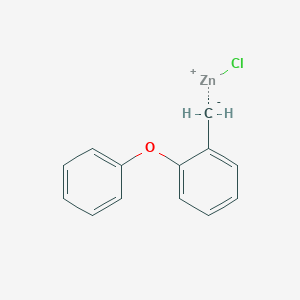
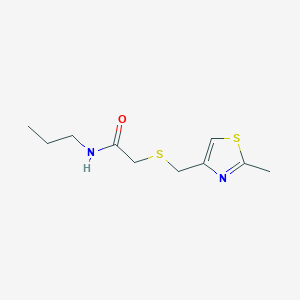
![2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol](/img/structure/B14897035.png)
![2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B14897040.png)
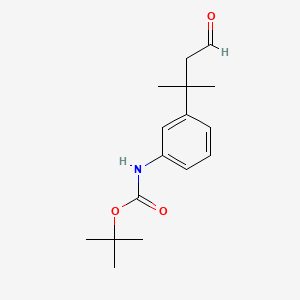
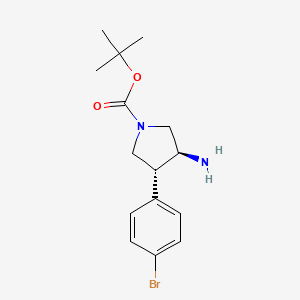
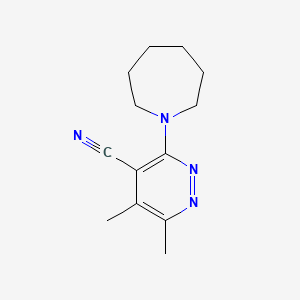
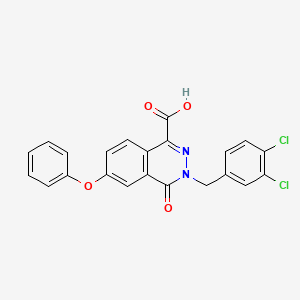
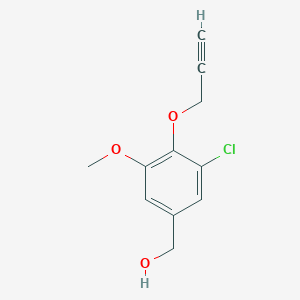
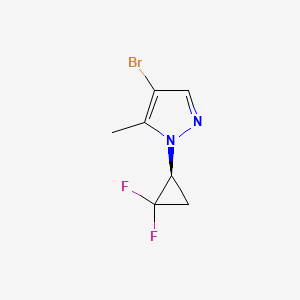
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)
